molecular formula C5HF6NO4S B2973896 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate CAS No. 2219376-31-3

3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate

Cat. No.: B2973896
CAS No.: 2219376-31-3
M. Wt: 285.12
InChI Key: DKSRDKVGYAIBEI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate is a versatile chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a reactive trifluoromethanesulfonate (triflate) group attached to a 3-(trifluoromethyl)isoxazole core, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. The presence of the trifluoromethyl group on the isoxazole ring is known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules, a feature widely utilized in agrochemical and pharmaceutical development . Triflate esters are superior leaving groups, and their high reactivity allows for the efficient functionalization of the isoxazole scaffold, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . Researchers can leverage this reagent to synthesize novel compounds for evaluation as kinase inhibitors , or to create fluorinated analogs for specialized studies like 19F NMR spectroscopy . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-5-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF6NO4S/c6-4(7,8)2-1-3(15-12-2)16-17(13,14)5(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSRDKVGYAIBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate typically involves the reaction of 3-(Trifluoromethyl)-1,2-oxazole with trifluoromethanesulfonic anhydride. This reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:

3-(Trifluoromethyl)-1,2-oxazole+Trifluoromethanesulfonic anhydride3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate\text{3-(Trifluoromethyl)-1,2-oxazole} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 3-(Trifluoromethyl)-1,2-oxazole+Trifluoromethanesulfonic anhydride→3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.

    Electrophilic Addition: The trifluoromethyl group can participate in electrophilic addition reactions, especially in the presence of strong electrophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Addition: Strong acids or Lewis acids are often used as catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.

    Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological pathways.

    Medicine: It plays a role in the development of new drugs, particularly those targeting enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which facilitates nucleophilic attack. The trifluoromethyl group can also interact with various molecular targets, enhancing the compound’s reactivity and specificity. The pathways involved often include the formation of intermediates that are highly reactive and can undergo further transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethanesulfonate Esters with Aromatic Cores

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS: 199188-29-9)
  • Molecular formula : C₈H₄F₆O₃S
  • Molecular weight : 294.17 g/mol
  • Structure : A benzene ring substituted with -CF₃ (2-position) and -OSO₂CF₃ (para to -CF₃).
  • Key difference : The benzene ring lacks the heteroatoms present in oxazole, reducing electronic polarization compared to the oxazole derivative. This affects reactivity in Suzuki-Miyaura couplings or other metal-catalyzed reactions .
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS: 199188-30-2)
  • Molecular formula : C₈H₄F₆O₃S
  • Molecular weight : 294.17 g/mol
  • Structure : Similar to the above but with -CF₃ at the 3-position of the benzene ring.
  • Comparison : The meta-substitution pattern on the benzene ring may sterically hinder nucleophilic attack compared to the oxazole derivative’s planar heterocycle .

Table 1: Comparison of Trifluoromethanesulfonate Esters

Compound Core Structure Molecular Weight Reactivity Notes
3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate 1,2-Oxazole 285.12 Higher electrophilicity due to N,O-heterocycle
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate Benzene 294.17 Lower polarization; slower SNAr reactions
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate Benzene 294.17 Steric hindrance at meta position

Heterocyclic Analogues: Oxadiazoles vs. Oxazoles

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS: 478030-57-8)
  • Similarity score : 0.99 (vs. target compound) .
  • Structure : A 1,2,4-oxadiazole ring with -CF₃ at the 4-phenyl position and a carboxylic acid group.
  • Comparison : The 1,2,4-oxadiazole core has two nitrogen atoms, increasing electron deficiency compared to 1,2-oxazole. This enhances stability but reduces leaving-group capacity of the sulfonate in the target compound.
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 886361-32-6)
  • Similarity score : 0.90 .
  • Structure : Ethyl ester substituent instead of sulfonate.
  • Comparison : The ester group is less electrophilic than the trifluoromethanesulfonate group, limiting utility in activation reactions.

Table 2: Heterocyclic Derivatives Comparison

Compound Heterocycle Key Substituent Reactivity/Application
This compound 1,2-Oxazole -OSO₂CF₃ Ideal for nucleophilic displacement
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid 1,2,4-Oxadiazole -COOH Bioactive scaffold (e.g., agrochemicals)
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 1,2,4-Oxadiazole -COOEt Intermediate for amide synthesis

Other Heterocyclic Sulfonates

(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... (EP 4374877 A2)
  • Structure : Contains a trifluoromethyl-substituted furan ring.
  • Comparison : The furan’s oxygen atom is less electronegative than oxazole’s nitrogen, reducing electrophilicity. This compound is tailored for pharmaceutical applications (e.g., kinase inhibition) .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Pyrazole core with -CF₃ and sulfanyl groups.
  • Comparison : Pyrazole’s two adjacent nitrogen atoms create a different electronic profile, favoring hydrogen bonding in agrochemicals (e.g., herbicides) .

Biological Activity

3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more potent and selective against specific biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C5H3F6N1O3SC_5H_3F_6N_1O_3S, with a molecular weight of approximately 229.14 g/mol. The compound features a highly electronegative trifluoromethyl group, which can significantly influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity and selectivity for targets such as:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, affecting signal transduction pathways.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced inflammation in animal models
Enzyme inhibitionInhibits specific metabolic enzymes

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 0.008 μg/mL for S. aureus and 0.03 μg/mL for E. coli, indicating potent activity compared to standard antibiotics like ampicillin .
  • Anti-inflammatory Effects : In a controlled animal study, the compound was shown to reduce edema significantly when administered prior to inflammatory stimuli. The percentage inhibition of edema was noted at 50% compared to the control group .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results indicated that it could inhibit CYP3A4 with an IC50 value of 0.05 μM, suggesting potential interactions with other drugs metabolized by this enzyme .

Q & A

Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate?

The compound is typically synthesized by reacting 3-(trifluoromethyl)-1,2-oxazol-5-ol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxazole is converted into a trifluoromethanesulfonate (triflate) group. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • ¹⁹F NMR : To confirm the presence and environment of trifluoromethyl and triflate groups.
  • X-ray crystallography : SHELX software is widely used for structure determination, particularly for resolving steric effects of the trifluoromethyl group on the oxazole ring .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and purity.

Q. What safety precautions are essential when handling this compound in the lab?

Due to the reactivity of the triflate group, researchers must:

  • Use nitrile gloves and chemical safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store the compound in a cool, dry environment, away from nucleophilic agents (e.g., water, amines) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in organic synthesis?

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the oxazole ring, making the triflate a superior leaving group. This facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s inductive effects also improve metabolic stability in bioactive derivatives .

Advanced Research Questions

Q. What are the mechanistic pathways for thermal decomposition of this compound, and how can side reactions be mitigated?

The triflate group may decompose under heat or moisture, releasing trifluoromethanesulfonic acid (TfOH) or forming fluorophosgene (COF₂) in extreme cases. Stability studies using differential scanning calorimetry (DSC) and controlled reaction conditions (e.g., anhydrous solvents, low temperatures) are recommended. Decomposition byproducts can be identified via gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers optimize yields in multi-step syntheses involving this triflate derivative?

Yield optimization strategies include:

  • Stoichiometric control : Limiting excess triflating agents to reduce side reactions.
  • Stepwise monitoring : Using TLC or HPLC to track intermediate formation.
  • Protecting groups : Shielding reactive sites on the oxazole ring during functionalization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The trifluoromethyl group’s steric bulk and the compound’s low polarity often lead to poor crystal formation. Techniques include:

  • Vapor diffusion : Using mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization.
  • Cryocrystallography : Resolving structures at low temperatures to stabilize weak intermolecular interactions .

Q. How can contradictory data on the compound’s stability in polar aprotic solvents be resolved?

Contradictions often stem from trace moisture or residual bases in solvents. Systematic studies using Karl Fischer titration (to quantify water content) and ¹H NMR (to detect proton exchange) are essential. For example, dimethylformamide (DMF) may degrade the triflate group if not rigorously dried .

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